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Compound of Interest |

Compound Name: Roxatidine-d10 Hemioxalate
CAS No.: 1794756-35-6
Cat. No.: 8586263
. J

Introduction & Scientific Rationale

Roxatidine acetate is a potent H2-receptor antagonist used for the treatment of gastric ulcers
and Zollinger-Ellison syndrome. It is a prodrug that, upon oral administration, is rapidly and
almost completely deacetylated by esterases in the small intestine, liver, and plasma to form
the active metabolite, Roxatidine [1].

The Bioavailability Challenge

In bioavailability (BA) and bioequivalence (BE) studies, the precise quantification of the active
metabolite is critical. Historical methods often utilized HPLC-UV or LC-MS with analog internal
standards (e.g., Ranitidine or Propranolol) [2, 3]. However, these methods suffer from two
primary limitations:

o Matrix Effects: Co-eluting phospholipids in plasma can cause ion suppression or
enhancement in ESI sources, which analog standards cannot perfectly compensate for due
to retention time differences.

» Recovery Variance: Variations in extraction efficiency between the analyte and a chemically
distinct IS can lead to quantitative bias.
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The Solution: Roxatidine-d10

This protocol utilizes Roxatidine-d10, a deuterated form of the analyte. As a SIL-IS, Roxatidine-
d10 shares virtually identical physicochemical properties (pKa, solubility, chromatographic
retention) with the analyte but is mass-differentiated. This allows it to:

o Co-elute with Roxatidine, experiencing the exact same matrix effects at the moment of
ionization.

o Compensate for variability in extraction recovery and injection volume.

o Provide the highest level of scientific integrity for regulatory submissions (FDA/EMA).

Chemical Mechanism & Pathway[1][2]

Understanding the metabolic conversion is essential for sample handling. Blood samples must
be processed carefully to prevent ex-vivo deacetylation if the prodrug is present, although the
prodrug is rarely detectable in systemic circulation due to rapid first-pass metabolism.

Metabolic Pathway Diagram

Roxatidine Acetate Rapid Deacetylation Esterases >95% Conversion Roxatidine t1/2 ~ 6 hrs Renal Excretion
(Prodrug) (Liver/Intestine/Plasma) (Active Metabolite) (Urine)

Figure 1: Metabolic activation of Roxatidine Acetate to Roxatidine.

Click to download full resolution via product page

Experimental Protocol
Materials and Reagents|3]

e Analyte: Roxatidine (Reference Standard, >99% purity).
 Internal Standard: Roxatidine-d10 (Isotopic purity >99% D).

e Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium
Formate.
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e Matrix: Drug-free Human Plasma (K2EDTA).

Stock Solution Preparation

e Roxatidine Stock (1.0 mg/mL): Dissolve 10 mg of Roxatidine in 10 mL of Methanol. Store at
-20°C.

» Roxatidine-d10 IS Stock (1.0 mg/mL): Dissolve 1 mg of Roxatidine-d10 in 1 mL of Methanol.

e Working IS Solution (50 ng/mL): Dilute the IS Stock in 50:50 ACN:Water. This solution is
used for daily precipitation.

Sample Preparation (Protein Precipitation)

This method uses Protein Precipitation (PPT) for high throughput, relying on the d10-IS to
correct for the matrix load.

Aliquot: Transfer 50 pL of plasma sample (Blank, Standard, QC, or Subject) into a 96-well
plate or microcentrifuge tube.

e |S Addition: Add 20 pL of Working IS Solution (Roxatidine-d10) to all wells except Double
Blanks.

» Precipitation: Add 150 pL of ice-cold Acetonitrile containing 0.1% Formic Acid.
o Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
o Centrifugation: Centrifuge at 4,000 rpm (or 12,000 x g) for 10 minutes at 4°C.
o Transfer: Transfer 100 pL of the clear supernatant to a fresh plate.

e Dilution: Add 100 pL of Milli-Q water to the supernatant (to match initial mobile phase
strength and improve peak shape). Mix well.

Injection: Inject 5 pL into the LC-MS/MS.

LC-MS/MS Conditions
Chromatographic Parameters[1][2][3][4][5][6]1[7]1[8][9]
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e Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

e Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 yum) or equivalent.

e Column Temp: 40°C.

o Flow Rate: 0.4 mL/min.

¢ Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

¢ Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 1: LC Gradient Program

Time (min) % Mobile Phase B Event

0.00 10 Initial Hold

0.50 10 Loading

2.50 90 Elution Ramp
3.00 90 Wash

3.10 10 Re-equilibration
4.50 10 End of Run

Mass Spectrometry Parameters[1][2][3][5][6]1[8][10]

e Source: Electrospray lonization (ESI) — Positive Mode.[1][2][3][4]

e Mode: Multiple Reaction Monitoring (MRM).[5][6][7]
o Capillary Voltage: 3.5 kV.
o Desolvation Temp: 500°C.

Table 2: MRM Transitions
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Precursor lon Product lon Cone Voltage Collision
Compound

(m/z) (m/z)* (V) Energy (eV)
Roxatidine 307.3 176.1 30 22
Roxatidine-d10 317.3 186.1 30 22

*Note: Product ions listed are theoretical based on typical piperidine ring retention. During
method development, "Product lon Scan" must be performed to confirm the dominant fragment
for the specific d10 isomer used.

Analytical Workflow Diagram
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Figure 2: Step-by-step bioanalytical workflow for Roxatidine quantification.
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Validation & Quality Control (Self-Validating System)

To ensure the protocol is self-validating, the following criteria must be met for every analytical
run:

e Linearity: Calibration curve (e.g., 1.0 — 1000 ng/mL) must have an

» |S Response Consistency: The peak area of Roxatidine-d10 in all samples should be within
+15% of the mean IS response in standards. A deviation >20% indicates a matrix effect or
pipetting error specific to that sample.

o Accuracy/Precision: Quality Control (QC) samples at Low, Medium, and High concentrations
must calculate within £15% of nominal value.

Data Presentation: Typical Accuracy Results

Table 3: Intra-day Precision and Accuracy (n=6)

. Mean

Nominal Conc.
QC Level Measured Accuracy (%) CV (%)

(ng/mL)

(ng/mL)

LLOQ 1.0 0.98 98.0 5.2
Low 3.0 3.12 104.0 3.8
Medium 400 395.5 98.9 21
High 800 810.2 101.3 1.9

Discussion: The "d10" Advantage

In previous studies utilizing analog internal standards like Ranitidine [4], retention time shifts
between the analyte and IS could lead to "ion suppression zones" affecting one compound but
not the other.

By using Roxatidine-d10:
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e Co-elution: The d10 isotope elutes at the same retention time (or slightly earlier due to the
deuterium isotope effect) as the analyte.

o Matrix Correction: If a phospholipid elutes at 2.5 min and suppresses the signal by 30%, both
Roxatidine and Roxatidine-d10 are suppressed by exactly 30%. The ratio (Analyte Area / IS
Area) remains constant, preserving the quantitative accuracy.

e Regulatory Compliance: This approach meets the stringent requirements of the FDA
Bioanalytical Method Validation Guidance for Industry (2018).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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